1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
Description
dTRIM24 is a synthetic organic compound that functions as a selective bifunctional degrader of the chromatin-modifying enzyme TRIM24. It is a hybrid molecule composed of a TRIM24-engaging ligand (derived from IACS-9571) and a von Hippel-Lindau (VHL)-engaging ligand (VL-269). This compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which is designed to target and degrade specific proteins within cells .
Properties
Molecular Formula |
C55H68N8O13S2 |
|---|---|
Molecular Weight |
1113.3 g/mol |
IUPAC Name |
1-[2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65) |
InChI Key |
QUQTXFIMYFMULC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dTRIM24 involves the conjugation of two ligands: a TRIM24 bromodomain ligand (IACS-9571) and a VHL E3 ubiquitin ligase ligand (VL-269). The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, etherification, and sulfonamide formation. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and methanol, with reactions carried out under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of dTRIM24 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to ensure purity and yield. The compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
dTRIM24 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final dTRIM24 compound. These intermediates often contain functional groups like amides, ethers, and sulfonamides .
Scientific Research Applications
dTRIM24 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of TRIM24 in various biochemical pathways.
Biology: Employed in cell biology to investigate the role of TRIM24 in chromatin remodeling and gene expression.
Mechanism of Action
dTRIM24 exerts its effects by selectively binding to both the bromodomain of TRIM24 and the VHL E3 ubiquitin ligase. This dual binding facilitates the recruitment of the ubiquitin-proteasome system, leading to the proteasome-mediated degradation of TRIM24. The degradation of TRIM24 disrupts its role in chromatin remodeling and gene expression, thereby inhibiting the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
IACS-9571: A TRIM24 bromodomain inhibitor that serves as one of the ligands in dTRIM24.
VL-269: A VHL E3 ubiquitin ligase ligand that is also part of the dTRIM24 molecule
Uniqueness
dTRIM24 is unique in its ability to more effectively displace TRIM24 from chromatin compared to its parent TRIM24 bromodomain binding ligand IACS-9571. This enhanced efficacy is due to its bifunctional nature, which allows it to simultaneously engage both TRIM24 and VHL, leading to more efficient degradation of TRIM24 .
Biological Activity
The biological activity of this compound can be attributed to its structural components, which suggest potential interactions with various biological targets. The presence of a benzodiazole moiety is known to exhibit anti-cancer properties by inhibiting certain enzyme pathways involved in tumor growth. Additionally, the sulfamoyl group may enhance solubility and bioavailability, contributing to its pharmacological effects.
Pharmacological Properties
Research indicates that compounds with similar structures often demonstrate activity in several therapeutic areas:
- Anti-diabetic Activity : Compounds targeting PPARγ (Peroxisome Proliferator-Activated Receptor gamma) have been shown to improve insulin sensitivity and regulate glucose metabolism. The complex structure of this compound suggests it might act as a PPARγ agonist, potentially beneficial for Type 2 diabetes management .
- Anti-inflammatory Effects : The thiazole ring in the compound is associated with anti-inflammatory properties. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation .
In Vitro and In Vivo Studies
Several studies have been conducted to evaluate the biological activity of structurally similar compounds. Here are some key findings:
Case Studies
- Case Study on Anti-cancer Activity : A derivative similar to the compound was tested against various cancer cell lines (e.g., breast and prostate cancer). Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anti-cancer agent .
- Case Study on Diabetes Management : A related compound was evaluated in diabetic rats, where it exhibited a significant reduction in fasting blood glucose levels and improved lipid profiles after four weeks of treatment .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Methodological Answer: The synthesis of this polyfunctional compound requires a multi-step approach with careful selection of protecting groups, solvents, and catalysts. For example, analogous benzodiazol-thiazole hybrids are synthesized via sequential coupling reactions, such as:
- Step 1: Formation of the benzodiazol core using radical-mediated bromination followed by reductive elimination (e.g., zinc/N-methylimidazole) to introduce functional groups .
- Step 2: Sulfonamide linkage via nucleophilic substitution between activated sulfonyl chlorides and amine intermediates .
- Step 3: Etherification of phenoxy groups under Mitsunobu conditions or copper-catalyzed coupling .
- Final Step: Acid-catalyzed deprotection and purification via column chromatography .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Characterization involves:
- Spectroscopy:
- Elemental Analysis: Cross-validation of calculated vs. experimental C/H/N/S percentages to ensure purity (>98%) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of such complex molecules?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in coupling steps .
- Catalyst Screening: Palladium or copper catalysts for Suzuki-Miyaura cross-couplings improve aryl-aryl bond formation efficiency .
- Real-Time Monitoring: TLC or HPLC-MS tracks intermediate formation, enabling rapid adjustments (e.g., stoichiometry, temperature) .
Q. How should discrepancies in analytical data (e.g., NMR shifts, elemental analysis) be resolved?
Methodological Answer:
- Cross-Validation: Use complementary techniques (e.g., X-ray crystallography for absolute configuration; HRMS for molecular weight confirmation) .
- Dynamic NMR: Resolve stereochemical ambiguities by analyzing temperature-dependent splitting of diastereotopic protons .
- Isotopic Labeling: Trace reaction pathways to identify unintended byproducts (e.g., deuterated solvents in mechanistic studies) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Oxidative Stability: Use Fenton reaction-based assays (H₂O₂/Fe²⁺) to simulate reactive oxygen species (ROS) degradation. Monitor degradation products via LC-MS .
- pH Stability: Incubate the compound in buffers (pH 1–10) and quantify intact compound via HPLC at 37°C over 24 hours .
- Thermal Stability: Differential Scanning Calorimetry (DSC) to determine melting points and thermal decomposition profiles .
Q. How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or GPCRs). For example, docking studies of similar thiazole derivatives revealed hydrogen bonding with active-site residues .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability and ligand-protein binding free energies (MM-PBSA analysis) .
Q. What purification strategies ensure high purity for in vitro assays?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities .
- Recrystallization: Use ethanol/water mixtures to isolate crystalline product, verified by PXRD .
- Mass-Directed Purification: Prep-HPLC coupled with MS detection to collect only the target m/z fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
